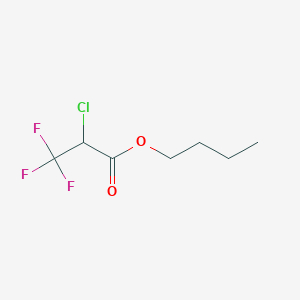
Butyl 2-Chloro-3,3,3-trifluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-Chloro-3,3,3-trifluoropropionate is an organofluorine compound with the molecular formula C7H10ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-Chloro-3,3,3-trifluoropropionate typically involves the esterification of 2-Chloro-3,3,3-trifluoropropionic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced safety and efficiency measures .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-Chloro-3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-Chloro-3,3,3-trifluoropropionic acid and butanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives like 2-Amino-3,3,3-trifluoropropionate.
Hydrolysis: Yields 2-Chloro-3,3,3-trifluoropropionic acid and butanol.
Reduction: Produces 2-Chloro-3,3,3-trifluoropropanol.
Wissenschaftliche Forschungsanwendungen
Butyl 2-Chloro-3,3,3-trifluoropropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Butyl 2-Chloro-3,3,3-trifluoropropionate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,3,3-Trifluoropropionate
- Ethyl 2-Chloro-3,3,3-trifluoropropionate
- Propyl 2-Chloro-3,3,3-trifluoropropionate
Uniqueness
Butyl 2-Chloro-3,3,3-trifluoropropionate is unique due to its specific combination of a butyl ester group and a trifluoromethyl group, which imparts distinct physicochemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity .
Eigenschaften
Molekularformel |
C7H10ClF3O2 |
|---|---|
Molekulargewicht |
218.60 g/mol |
IUPAC-Name |
butyl 2-chloro-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H10ClF3O2/c1-2-3-4-13-6(12)5(8)7(9,10)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
WINXGTCJXXTQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

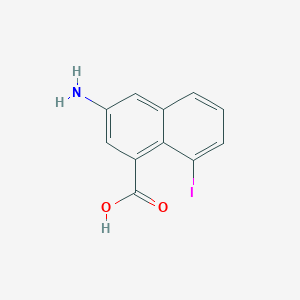
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
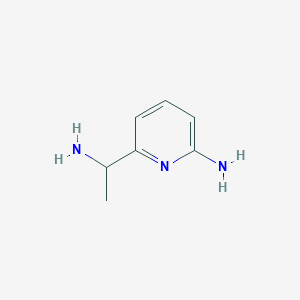
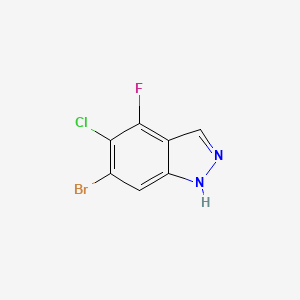


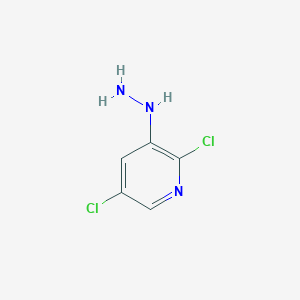

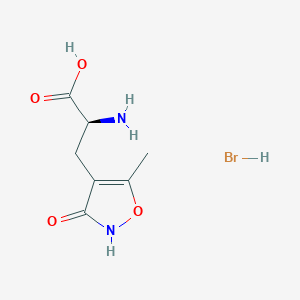

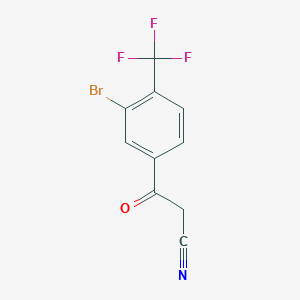
![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
